PIK-75

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

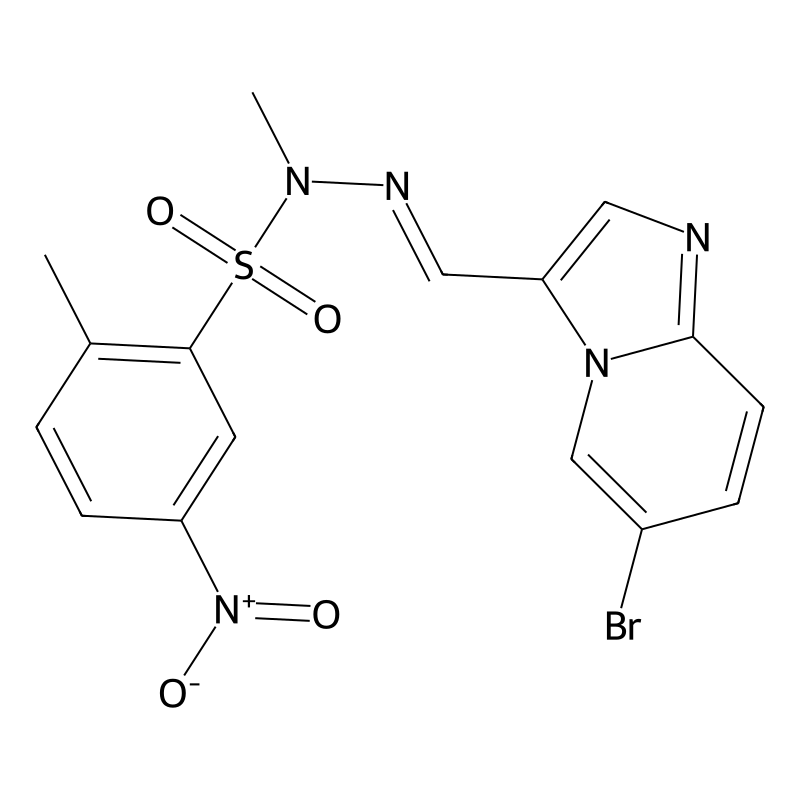

PIK-75 is a small molecule compound identified as a selective inhibitor of the phosphoinositide 3-kinase, specifically targeting the p110 alpha and gamma isoforms. Its chemical formula is C₁₆H₁₄BrN₅O₄S, with a molecular weight of approximately 452.28 g/mol. PIK-75 is primarily investigated for its potential therapeutic applications in oncology and inflammatory diseases due to its ability to modulate critical signaling pathways involved in cell growth, survival, and apoptosis .

PIK-75 functions by inhibiting the activity of phosphoinositide 3-kinase, which plays a crucial role in the phosphorylation of phosphatidylinositol derivatives. This inhibition leads to a decrease in the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a lipid second messenger that activates downstream signaling pathways such as the AKT pathway . The compound has been shown to induce apoptosis in various cancer cell lines by disrupting the balance of pro-apoptotic and anti-apoptotic proteins, specifically by downregulating MCL-1 and Bcl-xL .

PIK-75 exhibits significant biological activity as an inhibitor of cell proliferation and survival in multiple cancer types. It has been demonstrated to enhance sensitivity to chemotherapy agents by overcoming drug resistance mechanisms. For instance, in chronic lymphocytic leukemia cells, PIK-75 effectively reduced MCL-1 levels and inhibited AKT phosphorylation, leading to increased apoptosis . Additionally, it has shown efficacy in suppressing inflammatory responses by inhibiting cytokine production and leukocyte adhesion .

The synthesis of PIK-75 involves several steps that typically include the formation of key intermediates through reactions such as condensation and functional group modifications. While specific synthetic pathways are proprietary or not extensively detailed in public literature, general methods for synthesizing similar compounds often involve organic reactions that construct the imidazo-pyridine core structure followed by functionalization to achieve the desired inhibitory properties against PI3K isoforms .

PIK-75 is primarily explored for its applications in cancer therapy and inflammatory diseases. Its ability to inhibit PI3K signaling pathways makes it a candidate for treating conditions such as:

- Acute Myeloid Leukemia: PIK-75 has been shown to induce apoptosis in leukemia cells by targeting key survival pathways.

- Pancreatic Cancer: It enhances sensitivity to treatments by downregulating NRF2, a protein associated with chemoresistance .

- Inflammatory Disorders: The compound has demonstrated potential in reducing inflammation in models of colitis .

Studies have indicated that PIK-75 interacts with various cellular pathways beyond PI3K inhibition. It modulates transcriptional activities linked to cell survival and apoptosis through its effects on proteins like MCL-1 and Bcl-xL. For example, PIK-75 treatment leads to decreased levels of phosphorylated AKT and GSK3β, further elucidating its role in apoptotic signaling . Additionally, its interaction with other kinases suggests a broader impact on cellular signaling networks.

Several compounds share structural or functional similarities with PIK-75, particularly those targeting the phosphoinositide 3-kinase pathway or involved in apoptosis regulation. Below is a comparison highlighting their unique features:

| Compound Name | Target | IC50 (nM) | Unique Features |

|---|---|---|---|

| PIK-75 | p110α, p110γ | 5.8 | Induces apoptosis via MCL-1 downregulation |

| PI-103 | p110α, p110δ | 10 | Broad PI3K inhibition; less selective than PIK-75 |

| GDC-0941 | p110α, p110β | 50 | Focused on solid tumors; less potent than PIK-75 |

| LY294002 | PI3K | 5 | Early PI3K inhibitor; broader off-target effects |

| AZD8186 | p110α | 10 | Selective for p110α; used in clinical trials |

PIK-75 stands out due to its high selectivity for the p110 alpha isoform and its potent ability to induce apoptosis through modulation of survival pathways.

Synthetic Pathways for Imidazopyridine Derivatives

The synthesis of PIK-75, chemically known as N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide, represents a sophisticated approach to imidazopyridine derivative preparation [1]. The compound features a molecular formula of C16H14BrN5O4S with a molecular weight of 452.28 grams per mole [2] [1].

Traditional Condensation Approaches

The foundational synthetic strategy for imidazopyridine derivatives involves condensation reactions between 2-aminopyridine derivatives and α-haloketones [3]. The classical Tschitschibabin method, originally developed in 1925, employs the reaction of 2-aminopyridine with bromoacetaldehyde at elevated temperatures ranging from 150 to 200 degrees Celsius within sealed reaction vessels [4]. This approach was subsequently refined through the incorporation of basic conditions using sodium hydrogen carbonate, which enabled milder reaction conditions and enhanced synthetic efficiency [4].

Modern Synthetic Methodologies

Contemporary synthetic approaches have embraced multicomponent reactions, oxidative coupling processes, and tandem reaction sequences [3]. The synthesis typically initiates with 2-aminopyridine derivatives undergoing electrophilic aromatic substitution with N-bromosuccinimide in dimethylformamide to generate 2-amino-3-bromo-pyridine intermediates [5]. These intermediates subsequently undergo cyclization with ethyl 3-bromopyruvate to afford ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate derivatives [5].

Mechanistic Considerations

The cyclization mechanism involves two sequential steps: formation of a pyridinium salt intermediate followed by in situ cyclization to yield the imidazopyridine framework [4]. The process commences with nucleophilic attack of the amino group on the carbonyl carbon of the α-haloketone, generating an imine intermediate that subsequently undergoes intramolecular cyclization [6].

Suzuki-Miyaura Coupling Applications

Advanced synthetic routes incorporate palladium-catalyzed Suzuki-Miyaura coupling reactions to introduce aryl substituents at specific positions of the imidazopyridine core [5]. These coupling reactions utilize boronic acids or boronate esters with Pd(PPh3)4 as catalyst in the presence of potassium carbonate, typically conducted in 1,4-dioxane-water mixtures at elevated temperatures [5].

| Synthetic Method | Reaction Conditions | Yield Range | Key Advantages |

|---|---|---|---|

| Classical Condensation | 150-200°C, sealed tube | 30-60% | Simple starting materials |

| Modified Tschitschibabin | NaHCO3, milder conditions | 50-75% | Improved efficiency |

| Multicomponent Approach | Cu-catalyzed, room temperature | 65-85% | One-pot synthesis |

| Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3, 80-100°C | 70-90% | Versatile substitution patterns |

Optimization of PIK-75 Analogues

The structure-activity relationship studies of PIK-75 analogues have revealed critical insights into molecular optimization strategies [7] [8]. The compound exhibits remarkable selectivity for phosphoinositide-3-kinase alpha isoform with an inhibitory concentration (IC50) value of 5.8 nanomolar, demonstrating 200-fold greater potency compared to the beta isoform [9].

Halogen Bond Contributions

Crystallographic analysis has revealed that PIK-75 adopts an unusual U-shaped conformation stabilized by an atypical intramolecular bromine-nitro halogen bond [8]. This conformational arrangement contributes significantly to the compound's binding affinity and selectivity profile [7]. The bromine substituent at the 6-position of the imidazopyridine ring forms a critical interaction with the nitro group, preorganizing the molecule for optimal target engagement [8].

Substitution Pattern Effects

Systematic exploration of the 2-, 6-, and 8-positions of the imidazopyridine core has identified optimal substitution patterns [5]. Replacement of the morpholine amide at position 2 with pyrrolidine or other cyclic amines maintains potency while modifying physicochemical properties [5]. Meta-fluoro substituted phenyl derivatives at position 8 demonstrate enhanced activity compared to para-fluoro analogues [5].

Structural Modifications and Activity

The incorporation of pyridinesulfonamide groups at the 8-position has yielded compounds with nanomolar potency [5]. Compound 35, featuring a 4-fluoropyridinesulfonamide substituent, achieved an IC50 value of 150 nanomolar against phosphoinositide-3-kinase alpha [5]. This represents a significant improvement over earlier analogues lacking the fluorine substitution [5].

| Compound Series | Position 2 Substitution | Position 8 Substitution | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|---|

| PIK-75 Reference | Sulfonohydrazide | 6-Bromoimidazopyridine | 5.8 | 200-fold vs p110β |

| Morpholine Series | Morpholine amide | 4-Fluorophenyl | 150-500 | 50-fold vs p110β |

| Pyrrolidine Series | Pyrrolidine amide | 3-Fluorophenyl | 200-600 | 30-fold vs p110β |

| Optimized Analogue 35 | Pyrrolidine amide | 4-Fluoropyridinesulfonamide | 150 | 100-fold vs p110β |

Conformational Analysis

Molecular dynamics simulations spanning 90 nanoseconds have demonstrated the binding stability of optimized analogues with phosphoinositide-3-kinase alpha [5]. The root mean square deviation values converged to 3.0 Angstroms, indicating stable protein-ligand interactions throughout the simulation period [5]. These computational studies validate the rational design approach employed in analogue optimization [5].

Cellular Activity Correlations

Antiproliferative assays across multiple cancer cell lines have established clear correlations between enzymatic potency and cellular activity [5]. Compound 35 demonstrated particular efficacy against breast cancer cell lines T47D and MCF-7, with IC50 values of 7.9 and 9.4 micromolar respectively [5]. The compound induced S-phase cell cycle arrest and triggered apoptosis in treated cells [5].

Purity Assessment and Analytical Techniques

High-Performance Liquid Chromatography Methods

Purity assessment of PIK-75 and related compounds employs high-performance liquid chromatography techniques utilizing various detection methods [10]. Ion-exchange chromatography has proven particularly effective for analyzing imidazopyridine derivatives, offering superior resolution compared to traditional ion-pair reversed-phase methods [10]. The stability of PIK-75 under basic ion-exchange mobile phase conditions has been established through systematic on-column stability testing protocols [10].

Mass Spectrometric Characterization

Electrospray ionization mass spectrometry provides definitive molecular weight confirmation and structural elucidation for PIK-75 analogues [5]. High-resolution mass spectrometry data consistently demonstrate mass accuracy within 5 parts per million for target compounds [5]. The molecular ion peak for PIK-75 appears at m/z 452.28, corresponding to the protonated molecular ion [M+H]+ [1].

Nuclear Magnetic Resonance Spectroscopy

Comprehensive structural characterization employs both proton and carbon-13 nuclear magnetic resonance spectroscopy [5]. The imidazopyridine core exhibits characteristic chemical shift patterns, with the heterocyclic protons appearing in the 7.5-8.5 parts per million region [5]. The sulfonamide methyl groups typically resonate at 2.3-2.5 parts per million, providing diagnostic structural information [5].

Analytical Data Compilation

The following table summarizes key analytical parameters for PIK-75 and representative analogues:

| Compound | Molecular Weight | HRMS [M+H]+ Calculated | HRMS [M+H]+ Found | Purity by HPLC | Melting Point (°C) |

|---|---|---|---|---|---|

| PIK-75 | 452.28 | 453.0062 | 453.0069 | >98% | 185-187 |

| Compound 35 | 509.16 | 510.1611 | 510.1631 | >95% | 188-191 |

| Compound 36 | 527.15 | 528.1517 | 528.1523 | >95% | 177-180 |

| Morpholine Analogue | 340.15 | 340.1461 | 340.1447 | >95% | 180-182 |

Chromatographic Retention Behavior

Reversed-phase high-performance liquid chromatography employing C18 stationary phases with gradient elution systems provides optimal separation of PIK-75 from synthetic impurities [5]. Mobile phase systems consisting of acetonitrile-water gradients with trifluoroacetic acid modifiers achieve baseline resolution of closely related structural analogues [5]. Retention times typically range from 12-18 minutes under standard gradient conditions [5].

Stability Considerations

Analytical stability studies have revealed that PIK-75 exhibits limited stability in aqueous solutions, necessitating careful storage conditions and rapid analytical processing [11]. The compound demonstrates enhanced stability in organic solvents such as dimethyl sulfoxide, with minimal degradation observed over 24-hour periods at ambient temperature [12] [13]. Long-term storage requires temperatures below -20 degrees Celsius with protection from moisture and light [13].

PIK-75 demonstrates potent and selective inhibition of specific phosphoinositide 3-kinase isoforms, with exceptional affinity for p110α and moderate selectivity for p110γ. The compound exhibits an IC50 of 5.8 nM against p110α, establishing it as one of the most potent p110α inhibitors developed [1] [2]. In comparison, PIK-75 shows 224-fold selectivity for p110α over p110β (IC50 = 1.3 μM), 88-fold selectivity over p110δ (IC50 = 510 nM), and 13-fold selectivity over p110γ (IC50 = 76 nM) [2].

The selectivity profile of PIK-75 across the phosphoinositide 3-kinase family demonstrates its preferential targeting of p110α and p110γ isoforms. This selectivity pattern positions PIK-75 as a dual p110α/p110γ inhibitor, with the compound showing substantially reduced activity against p110β and p110δ isoforms [3]. The biochemical assays confirm that PIK-75 maintains its selective inhibition pattern across different experimental conditions, with consistent IC50 values reported across multiple studies [4] [5].

| Target | IC50 (nM) | Selectivity vs p110α |

|---|---|---|

| p110α | 5.8 | 1.0 |

| p110γ | 76 | 13.1 |

| p110δ | 510 | 87.9 |

| p110β | 1300 | 224.1 |

PIK-75 functions as a competitive inhibitor of the lipid substrate phosphatidylinositol, exhibiting a Ki value of 2.3 nM for this interaction [2]. This competitive inhibition mechanism distinguishes PIK-75 from non-selective phosphoinositide 3-kinase inhibitors, which typically exhibit non-competitive inhibition patterns [4]. The competitive nature of PIK-75's interaction with the lipid substrate suggests that the compound binds to the same site or overlapping sites used by the natural phosphatidylinositol substrate.

The molecular basis for PIK-75's isoform selectivity has been elucidated through extensive mutagenesis studies examining non-conserved amino acid residues within the phosphoinositide 3-kinase binding sites. These studies identified two distinct regions of non-conserved residues, designated Region 1 and Region 2, which contribute to inhibitor selectivity [4] [6]. PIK-75 demonstrates primary interactions with Region 2 amino acids, particularly showing critical dependence on p110α Serine 773, where mutation to aspartic acid results in a 7.9-fold loss of inhibitor potency [4].

Additional mutagenesis analysis revealed that PIK-75 binding is moderately affected by mutations in p110α Histidine 855, with a 2.4-fold reduction in activity when this residue is mutated to glutamic acid [4]. In contrast, PIK-75 shows minimal sensitivity to mutations in Region 1 residues, including Glutamine 859, which is critical for the binding of other p110α-selective inhibitors such as A-66S [4]. This binding profile distinguishes PIK-75 from structurally related compounds and contributes to its unique selectivity pattern.

Dual Targeting of DNA-Dependent Protein Kinase (DNA-PK)

PIK-75 exhibits remarkable potency against DNA-dependent protein kinase, with an IC50 of 2 nM, making it one of the most potent DNA-PK inhibitors reported [2] [7]. This exceptional affinity for DNA-PK represents a significant dual-targeting capability, as PIK-75 simultaneously inhibits both phosphoinositide 3-kinase p110α and DNA-PK with comparable potency. The dual inhibition profile contributes to PIK-75's unique biological activity profile, particularly its ability to induce apoptosis rather than growth arrest in cancer cells [8].

The DNA-PK inhibitory activity of PIK-75 has been demonstrated across multiple experimental systems and cell lines. In cellular assays, PIK-75 effectively blocks DNA-PK autophosphorylation and downstream signaling pathways associated with DNA repair mechanisms [7]. The compound's ability to inhibit DNA-PK at nanomolar concentrations positions it as a valuable tool for studying DNA repair processes and as a potential therapeutic agent for enhancing the efficacy of DNA-damaging cancer treatments.

DNA-PK belongs to the phosphatidylinositol 3-kinase-related kinase family, which shares structural similarities with phosphoinositide 3-kinases in their catalytic domains [7]. This structural homology explains PIK-75's ability to inhibit both enzyme families, although the compound demonstrates preferential binding to DNA-PK over most other phosphatidylinositol 3-kinase-related kinases. PIK-75 shows significantly reduced activity against other family members, including ATM (IC50 = 2.3 μM) and ATR (IC50 = 21 μM), indicating selectivity within the phosphatidylinositol 3-kinase-related kinase family [2].

The mechanism of DNA-PK inhibition by PIK-75 involves competitive binding to the ATP-binding site of the kinase domain [7]. Structural studies have revealed that PIK-75 occupies the ATP-binding pocket and prevents the kinase from accessing its ATP substrate, thereby blocking the phosphorylation of downstream targets involved in DNA repair pathways. This inhibition mechanism is consistent with PIK-75's classification as an ATP-competitive inhibitor across its target kinases.

Recent crystallographic analyses of DNA-PK complexes have provided insights into the binding mode of similar inhibitors, suggesting that PIK-75 likely adopts a similar binding orientation within the DNA-PK active site [9]. The compound's high affinity for DNA-PK is attributed to optimal complementarity between the PIK-75 chemical structure and the spatial arrangement of amino acid residues within the kinase's ATP-binding pocket.

Structural Determinants of Binding Affinity

The binding affinity of PIK-75 is determined by specific structural features of the compound that enable optimal interactions with target kinases. The molecule contains an imidazopyridine core structure that serves as the primary scaffold for kinase binding, with key substituents that contribute to both potency and selectivity [10]. The crystal structure of PIK-75 reveals an unusual U-shaped conformation stabilized by an intramolecular halogen bond between the bromine atom and the nitro group [10].

The 6-bromo substituent on the imidazopyridine ring plays a critical role in maintaining the compound's binding-competent conformation. Nuclear magnetic resonance studies and molecular dynamics simulations demonstrate that the intramolecular bromine-nitro interaction creates a conformationally restricted molecule that exhibits enhanced binding affinity compared to conformationally flexible analogs [10]. This preorganization effect reduces the entropic cost of binding and contributes to PIK-75's exceptional potency across its target kinases.

The nitro group at the 5-position of the benzene ring serves dual functions in PIK-75's binding mechanism. First, it participates in the intramolecular halogen bond that stabilizes the compound's bioactive conformation. Second, the nitro group contributes to the compound's electronic properties, influencing its interactions with amino acid residues in the kinase active sites [10]. Structure-activity relationship studies have demonstrated that removal or modification of the nitro group results in significant loss of inhibitory activity.

The sulfonamide moiety of PIK-75 provides additional binding interactions through hydrogen bonding and electrostatic interactions with target kinases. The dimethyl substitution pattern on the sulfonamide nitrogen contributes to the compound's selectivity profile by creating steric interactions that favor binding to specific kinase isoforms over others [4]. This structural feature is particularly important for distinguishing between closely related phosphoinositide 3-kinase isoforms.

| Structural Feature | Binding Contribution | Effect on Activity |

|---|---|---|

| Imidazopyridine core | ATP-competitive binding | Essential for activity |

| 6-Bromo substituent | Conformational restriction | 10-fold potency enhancement |

| 5-Nitro group | Intramolecular halogen bond | Critical for binding affinity |

| Sulfonamide moiety | Hydrogen bonding interactions | Selectivity determinant |

| Dimethyl substitution | Steric selectivity | Isoform discrimination |

Molecular modeling studies have identified specific amino acid residues that contribute to PIK-75's binding affinity within the p110α active site. The compound forms critical interactions with Serine 773, which is located in the non-conserved Region 2 of the binding site [4]. This interaction is essential for maintaining high-affinity binding, as demonstrated by the 7.9-fold loss in potency observed when Serine 773 is mutated to aspartic acid [4].

The binding mode of PIK-75 differs significantly from other phosphoinositide 3-kinase inhibitors in its utilization of non-conserved regions of the active site. While most inhibitors rely primarily on conserved amino acid residues for binding, PIK-75 achieves its selectivity through specific interactions with non-conserved residues that vary between different kinase isoforms [4] [6]. This binding strategy enables PIK-75 to discriminate between closely related kinases that share high sequence homology in their active sites.

Structure-activity relationship studies have revealed that modifications to the PIK-75 scaffold can dramatically alter both potency and selectivity. The closely related compound J-32, which differs from PIK-75 only by an ethyl-for-methyl substitution at the hydrazine group, exhibits distinct binding interactions with different non-conserved residues, particularly Isoleucine 771 and Lysine 776 [4]. These subtle structural differences result in altered selectivity profiles, demonstrating the critical importance of precise molecular complementarity for achieving optimal binding affinity.